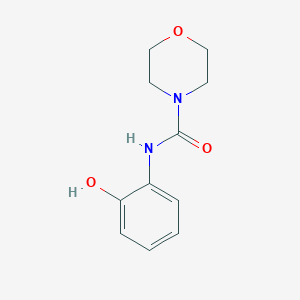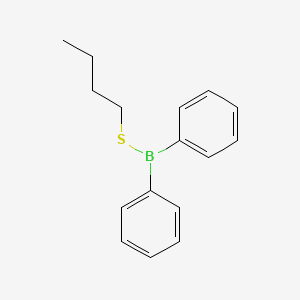
(Butylsulfanyl)(diphenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butylsulfanyl)(diphenyl)borane is an organoboron compound that features a boron atom bonded to a butylsulfanyl group and two phenyl groups. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound makes it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butylsulfanyl)(diphenyl)borane typically involves the reaction of diphenylborane with a butylsulfanyl precursor. One common method is the reaction of diphenylborane with butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the borane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(Butylsulfanyl)(diphenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Reduced organic compounds with the boron atom intact.
Substitution: Various substituted borane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Butylsulfanyl)(diphenyl)borane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. Its unique structure allows for selective reactions, making it a valuable tool for chemists.
Biology and Medicine
In biology and medicine, organoboron compounds like this compound are explored for their potential as therapeutic agents. Their ability to interact with biological molecules and pathways opens up possibilities for drug development and diagnostic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Butylsulfanyl)(diphenyl)borane involves its ability to form stable complexes with other molecules. The boron atom, with its empty p-orbital, can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The butylsulfanyl group provides additional stability and reactivity, allowing for selective reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylborane: Similar in structure but with three phenyl groups instead of a butylsulfanyl group.
Phenylboronic Acid: Contains a boronic acid group instead of a butylsulfanyl group.
Butylboronic Acid: Similar but with a boronic acid group and a butyl group.
Uniqueness
(Butylsulfanyl)(diphenyl)borane is unique due to the presence of the butylsulfanyl group, which imparts distinct reactivity and stability compared to other organoboron compounds. This uniqueness makes it a valuable reagent in specific chemical reactions and applications.
Propriétés
Numéro CAS |
61209-21-0 |
|---|---|
Formule moléculaire |
C16H19BS |
Poids moléculaire |
254.2 g/mol |
Nom IUPAC |
butylsulfanyl(diphenyl)borane |
InChI |
InChI=1S/C16H19BS/c1-2-3-14-18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
Clé InChI |
ATBFBCOIZRCDCP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=CC=C2)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



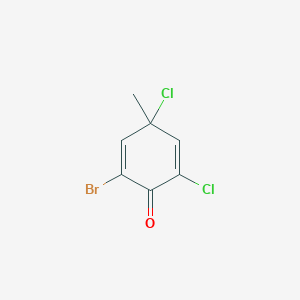
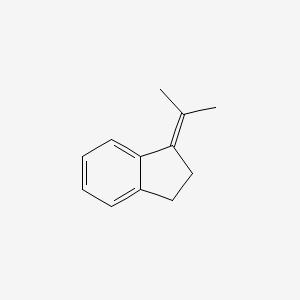


![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
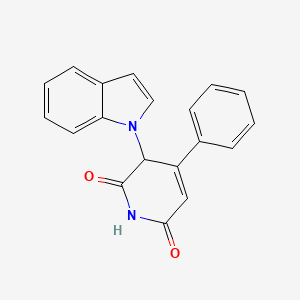
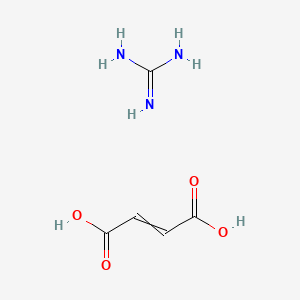
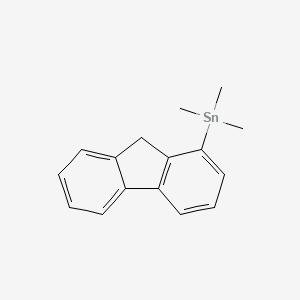
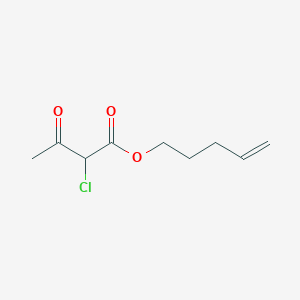

![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
